molecular formula C11H15NO B1590189 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine CAS No. 50351-80-9

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Cat. No. B1590189
CAS RN: 50351-80-9
M. Wt: 177.24 g/mol
InChI Key: VWLWWBQMNIAARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine” is a chemical compound with the molecular formula C11H15NO . It is also known as "methyl 2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl ether hydrochloride" . The compound is typically stored at room temperature and appears as a powder .

Scientific Research Applications

Synthesis Techniques

One of the primary areas of research involving 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine relates to the development of novel synthesis methods. For instance, Booker-Milburn et al. (1997) describe a multi-step process to synthesize various derivatives of this compound, focusing on the ring-expansion of quinolines to create 2,3,4,5-tetrahydro-1H-1-benzazepines (Booker-Milburn et al., 1997). Similarly, Pecherer et al. (1972) reported a novel synthesis approach for producing aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines (Pecherer et al., 1972).

Pharmacological Potential

Research by Howard (2005) explores derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as potential antipsychotic agents, particularly in the treatment of schizophrenia and other central nervous system disorders. This study highlights the dopamine and serotonin antagonist activities of these compounds (Howard, 2005).

Neurological Research

Tewes et al. (2010) investigated the use of 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives as NR2B-selective NMDA receptor antagonists, a novel class of compounds with potential implications in neurological research. These compounds show promise in modulating NMDA receptor activity, which is crucial in various neurological pathways (Tewes et al., 2010).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLWWBQMNIAARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551235
Record name 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

CAS RN

50351-80-9
Record name 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-neck round-bottom flask, to 8-methoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one (30.00 g, 0.16 mol) in tetrahydrofuran (200 mL) was added a 1 M solution of borane in tetrahydrofuran (450 mL) via cannula at 0° C., under an atmosphere of nitrogen. After 20 minutes the reaction was allowed to warm to room temperature and then the flask was equipped with a condenser and the reaction was heated at reflux overnight. The reaction was quenched by careful addition of concentrated aqueous HCl (37%). The tetrahydrofuran was removed in vacuo and to the aqueous reaction mixture was added an additional 50 mL of concentrated HCl and the resulting mixture was refluxed for 3 h, cooled and neutralized with 33% NaOH to pH 7-8 and further with saturated Na2CO3 to pH 11. The mixture was extracted three times with ethyl acetate, and the combined extracts were dried (MgSO4), and concentrated. The crude product was passed through a short SiO2 plug (MeOH/DCM 0-15%) to provide 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (17 g, 55%). 1H-NMR (CDCl3) δ 7.01 (d, J=8.3 Hz, 1H), 6.68 (d, J=2.5 Hz, 1H), 6.65 (dd, J=2.5, 8.1 Hz, 1H), 3.79 (s, 3H), 2.96 (m, 4H), 2.88 (m, 4H), 2.50 (br s, 1H); LC/MS (ESI+): 178.05 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine (3.9 g/11.8 mmol) was placed in a round bottom flask and cooled to −78 C (external CO2/acetone bath). Ammonia (ca. 20 mL) was condensed into the flask and freshly cut sodium (3 g) was carefully added in small pieces (dark blue color observed) and the reaction allowed to stir for one hour. The reaction was quenched by the addition of solid ammonium chloride followed by careful addition of diethyl ether (30 mL). The reaction was then allowed to warm to room temperature and the ammonia allowed to boil off. Water was then carefully added (50 mL) and the layers separated. The organic layer was extracted with 1 N hydrochloric acid (2×50 mL). The aqueous extracts were basified with 33% aqueous sodium hydroxide and extracted with 10% methanol/methylene chloride (3×50 mL). The combined organic extracts were dried (magnesium sulfate), filtered and concentrated to afford 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a colorless oil (1.7 g/81%). 1H NMR (400 MHz, CDCl3) δ 7.02 (d, J=8.0 Hz, 1H), 6.68-6.61 (m, 2H), 3.81 (s, 3 H), 2.99-2.82 (m, 8H).
Name
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 7-methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo-[d]azepine (6.62 g, 20 mmol) in anhydrous THF (150 ml) is added a solution of LiAlH4 in THF (1.0 M, 40 ml, 2.0 eq.). The resulting mixture is refluxed under N2 for 24 hr. To the solution at 0° C. is added water (1.52 g) very carefully with stirring, followed by the addition of sodium hydroxide solution (10.0 N, 1.52 ml) and then water (3.04 g). The mixture is stirred at rt for an additional 1 hr, then diluted with EtOAc (300 ml), and dried with magnesium sulfate (40.0 g). After filtration, and washing the filtering cake with EtOAc (100 ml×3), the combined organic phase is evaporated to dryness under reduced pressure to give the title compound. MS (+VE) m/z 178.1 (M++1).
Name
7-methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo-[d]azepine
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.04 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 3
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 5
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 6
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Citations

For This Compound
4
Citations
S Kasai, M Kamaura, M Kamata, K Aso, H Ogino… - Bioorganic & medicinal …, 2011 - Elsevier
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists have been studied as potential agents for the treatment of obesity. Initial structure–activity relationship studies of in-…
Number of citations: 13 www.sciencedirect.com
S Thum, D Schepmann, E Ayet, M Pujol… - European journal of …, 2019 - Elsevier
The class of tetrahydro-1H-3-benzazepines was systematically modified in 1-, 3- and 7-position. In particular, a F-atom was introduced in β- or γ-position of the 4-phenylbutyl side chain …
Number of citations: 9 www.sciencedirect.com
NE Austin, KY Avenell, I Boyfield, CL Branch… - Bioorganic & medicinal …, 2000 - Elsevier
Starting from the dopamine D 3 receptor antagonist SB-277011 1, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines has been identified with high affinity for the dopamine D 3 receptor …
Number of citations: 31 www.sciencedirect.com
I Shimada, K Maeno, Y Kondoh, H Kaku… - Bioorganic & medicinal …, 2008 - Elsevier
To identify potent and selective 5-HT 2C receptor agonists, a series of novel benzazepine derivatives were synthesized, and their structure–activity relationships examined. The …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.